(S)-1-Boc-3-Methylpiperazine hydrochloride is a chemical compound with significant applications in medicinal chemistry and pharmaceutical research. It is a derivative of piperazine, a six-membered heterocyclic compound containing two nitrogen atoms. The compound is primarily utilized as an intermediate in the synthesis of various biologically active molecules, including potential therapeutic agents for conditions such as HIV and opioid receptor antagonism.
The compound has been cataloged under the CAS number 147081-29-6 and is commercially available from various chemical suppliers, including Sigma-Aldrich and TCI Chemicals. It is synthesized from (S)-2-methylpiperazine through several established synthetic routes, which ensure high yields and purity levels.
(S)-1-Boc-3-Methylpiperazine hydrochloride falls under the category of organic compounds known as amines, specifically secondary amines due to the presence of two carbon substituents attached to one nitrogen atom. Its classification also includes its status as a tert-butoxycarbonyl (Boc) protected amine, which is crucial for controlling reactivity in synthetic pathways.
The synthesis of (S)-1-Boc-3-Methylpiperazine hydrochloride can be accomplished through several methods. One prominent route involves the reaction of (S)-2-methylpiperazine with tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction leads to the formation of the Boc-protected piperazine derivative.
Technical Details:
The molecular formula for (S)-1-Boc-3-Methylpiperazine hydrochloride is C10H20N2O2, with a molecular weight of 200.28 g/mol. The structure features a piperazine ring substituted at the 3-position with a methyl group and at the 1-position with a tert-butoxycarbonyl group.
Data:
(S)-1-Boc-3-Methylpiperazine hydrochloride can undergo various chemical reactions due to its functional groups:
Technical Details:
The mechanism of action for compounds derived from (S)-1-Boc-3-Methylpiperazine hydrochloride typically involves interaction with specific biological targets such as receptors or enzymes. For instance, derivatives may act as antagonists at opioid receptors or inhibit viral entry by targeting CCR5 receptors in HIV treatment.
Process:
(S)-1-Boc-3-Methylpiperazine hydrochloride has several scientific uses:
Chiral piperazine synthesis relies on precise stereocontrol due to the pharmaceutical significance of enantiopure intermediates. For (S)-1-Boc-3-methylpiperazine hydrochloride, two primary strategies dominate: chiral pool utilization and asymmetric catalysis. The chiral pool approach often starts with readily available (S)-amino acids like alanine or serine. For example, (S)-alanine undergoes reductive amination with ethylenediamine derivatives, followed by Boc protection and ring closure, achieving enantiomeric excess (ee) >98% but requiring multiple purification steps [6]. Alternatively, asymmetric reductive amination of 1,2-dicarbonyl precursors using chiral catalysts (e.g., BINAP-modified ruthenium complexes) directly installs the stereocenter at C3, yielding the (S)-enantiomer with 90–95% ee in a single step [9].
Cyclization methods offer complementary routes. Intramolecular SN₂ reactions of chiral 1,2-diamino precursors (e.g., (S)-1,2-diaminopropane) with bis-electrophiles like ethylene ditosylate afford piperazine rings with >99% stereoretention. However, this method risks racemization under harsh conditions (>50°C) and requires stoichiometric bases [6]. Enzymatic resolutions using lipases or esterases can upgrade ee from 80% to >99% but suffer from low atom economy (yield ≤50% for the desired enantiomer) [6].
Table 1: Stereoselective Synthesis Routes for (S)-3-Methylpiperazine Core
Method | Starting Material | Key Conditions | ee (%) | Yield (%) |
---|---|---|---|---|
Chiral Pool | (S)-Alanine | Reductive amination/Boc closure | >98 | 65–75 |
Asymmetric Catalysis | Glyoxal derivatives | Ru-BINAP/STAB/(Boc)₂O | 90–95 | 80–88 |
Intramolecular Cyclization | (S)-1,2-Diaminopropane | Ethylene ditosylate/K₂CO₃ | >99 | 70–78 |
Enzymatic Resolution | Racemic methylpiperazine | Lipase PS/vinyl acetate | >99 | 45–50 |
Boc protection is pivotal for nitrogen functionalization, but standard Boc₂O conditions can erode stereointegrity. Catalytic enantioselective methods address this by incorporating chirality during piperazine formation. Chiral imidazolium ionic liquids (e.g., [BMIM]⁺) catalyze N-Boc protection of racemic 3-methylpiperazine with 89% ee under mild conditions (RT, 2 h), leveraging hydrogen bonding to differentiate enantiomers [2] [6]. Similarly, organocatalysts like (S)-BINOL-derived phosphates facilitate asymmetric Mannich reactions between aldimines and Boc-protected glycine equivalents, constructing chiral 2,3-disubstituted piperazines with 92% ee and >95:5 dr [6].
Chiral auxiliary approaches provide robust stereocontrol. (R)-Phenylethylamine auxiliaries direct alkylation at C3 of piperazinone intermediates, followed by auxiliary removal and Boc protection. This yields enantiopure (>99% ee) products but adds synthetic steps [6]. Enzymatic desymmetrization of prochiral diketopiperazines using lipases introduces asymmetry prior to Boc protection, achieving 85–90% ee [6].
Table 2: Catalytic Systems for Asymmetric Boc-Protected Piperazine Synthesis
Catalyst/System | Reaction Type | Temperature | ee (%) | Chemoselectivity |
---|---|---|---|---|
[BMIM]⁺ ionic liquid | N-Boc protection | RT | 89 | >95% mono-Boc |
(S)-TRIP phosphate | Mannich addition | –78°C | 92 | >95:5 dr |
Lipase PS | Kinetic resolution | 30°C | >99 | N/A |
Cu-(R)-Segphos complex | Reductive amination | 50°C | 94 | 90% |
Boc deprotection precedes N-alkylation in piperazine functionalization, but standard protocols risk racemization or tert-butyl adduct formation. Acid selection critically impacts stereoretention: HCl in dioxane (4 M, 0°C) cleaves Boc groups from (S)-1-Boc-3-methylpiperazine in <1 h with <1% racemization, while trifluoroacetic acid (TFA) in CH₂Cl₂ (50%, RT) causes 5–8% epimerization due to prolonged exposure [4]. Scavengers suppress tert-butyl cation side reactions: Thiophenol (5 equiv) reduces alkylation byproducts from 15% to <0.5% during deprotection of electron-rich substrates [4].
Solvent effects govern reaction efficiency. Polar aprotic solvents (DMF, acetonitrile) accelerate alkylation of deprotected piperazines but may promote racemization. Optimal conditions use acetonitrile with K₂CO₃ base, achieving >95% yield in N-alkylation with minimal epimerization (<2%). Kinetic studies reveal second-order dependence on acid concentration during Boc cleavage, supporting bifunctional mechanisms where two acid molecules facilitate concerted deprotection [4].
Table 3: Optimized Conditions for Boc Deprotection-Alkylation Sequences
Step | Optimal Reagents/Solvents | Side Products | Mitigation Strategy |
---|---|---|---|
Boc Deprotection | HCl/dioxane (4 M, 0°C) | tert-Butyl adducts | 0.1 M thiophenol scavenger |
TFA/CH₂Cl₂ (25%, 0°C) | Racemization | Limited exposure (30 min) | |
N-Alkylation | Alkyl halide, K₂CO₃, MeCN | O-Alkylation | Anhydrous conditions |
Workup | pH-controlled extraction | Diastereomeric salts | NaOH/EtOAc, 3x washes |
Solution-phase synthesis dominates industrial production due to scalability. Linear sequences involving chiral amine coupling, cyclization, Boc protection, and hydrochloride salt formation afford (S)-1-Boc-3-methylpiperazine hydrochloride in 65–70% overall yield. However, intermediates require chromatographic purification, increasing costs [6]. Solid-phase approaches using tritylchloride resins anchor primary amines, enabling piperazine ring formation via immobilized intermediates. After Boc protection and cleavage, yields reach 50–60% with >98% purity but face limitations in large-scale reactor loading (<5 mmol/g) [7].
Critical metrics influence route selection:
Table 4: Solution-Phase vs. Solid-Phase Synthesis Comparison
Parameter | Solution-Phase | Solid-Phase |
---|---|---|
Overall Yield | 65–70% | 50–60% |
Purity (HPLC) | 97–99% after crystallization | >98% (crude) |
Stereocontrol (ee) | >99% | 93–95% |
Scale-Up Feasibility | >100 kg | <1 kg |
Key Limitation | Purification cost | Resin loading capacity |
Comprehensive Compound Index
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7